

A Technical Guide to 5FDQD: A Novel FMN Riboswitch-Binding Ligand

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Compound of Interest

Compound Name: 5FDQD

Cat. No.: B1191752

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Abstract

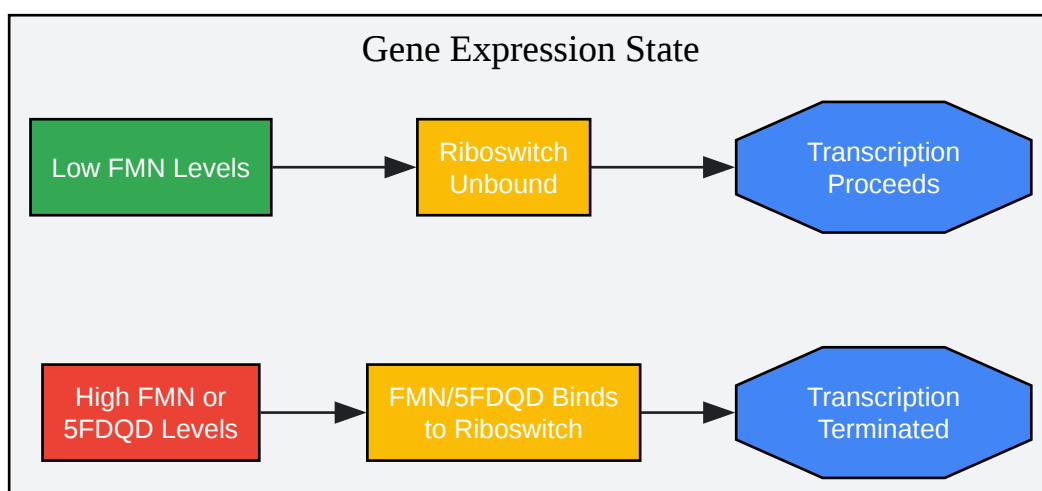
This document provides a comprehensive technical overview of **5FDQD**, a novel synthetic antibacterial agent. Its IUPAC name is 5-(3-(4-Fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione.[1][2] **5FDQD** is an analog of flavin mononucleotide (FMN) that demonstrates potent and selective bactericidal activity against *Clostridium difficile*, a leading cause of antibiotic-associated diarrhea.[2][3] This guide details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides methodologies for relevant experiments.

Core Compound Information

Parameter	Value	Reference
IUPAC Name	5-(3-(4-Fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione	[1][2]
Synonyms	5-FDQD, 5 FDQD	[1]
Chemical Formula	C23H22FN3O2	[1]
Molecular Weight	391.45 g/mol	[1]
Mechanism of Action	Binds to the FMN riboswitch, regulating gene expression.	[2][4]

Mechanism of Action: FMN Riboswitch Regulation

5FDQD functions as a ligand for the FMN riboswitch, a non-coding RNA element found in bacteria that regulates the expression of genes involved in the biosynthesis and transport of riboflavin.[2][4] By binding to the aptamer domain of the FMN riboswitch, **5FDQD** mimics the natural ligand, FMN, and triggers a conformational change in the RNA structure. This change typically leads to the premature termination of transcription of the downstream genes, thereby inhibiting pathways essential for bacterial survival.[4]



[Click to download full resolution via product page](#)**Caption:** FMN Riboswitch Regulation by **5FDQD**.

Quantitative Preclinical Data

In Vitro Antibacterial Activity

The antibacterial potency of **5FDQD** has been evaluated against a panel of *C. difficile* strains. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are summarized below.

Organism	Number of Strains	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
<i>Clostridium difficile</i>	21	1	1	[2]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

In Vitro Time-Kill Kinetics

Time-kill assays were performed to assess the bactericidal activity of **5FDQD** against *C. difficile* VPI 10463 over time.

Compound	Concentration (x MIC)	Time (hours)	Log ₁₀ Reduction in CFU/mL	Reference
5FDQD	4	4	3	[2]
8	4	3	[2]	
4	6	>4 (Below limit of detection)	[2]	
8	6	>4 (Below limit of detection)	[2]	

In Vivo Efficacy in a Mouse Model of C. difficile Infection

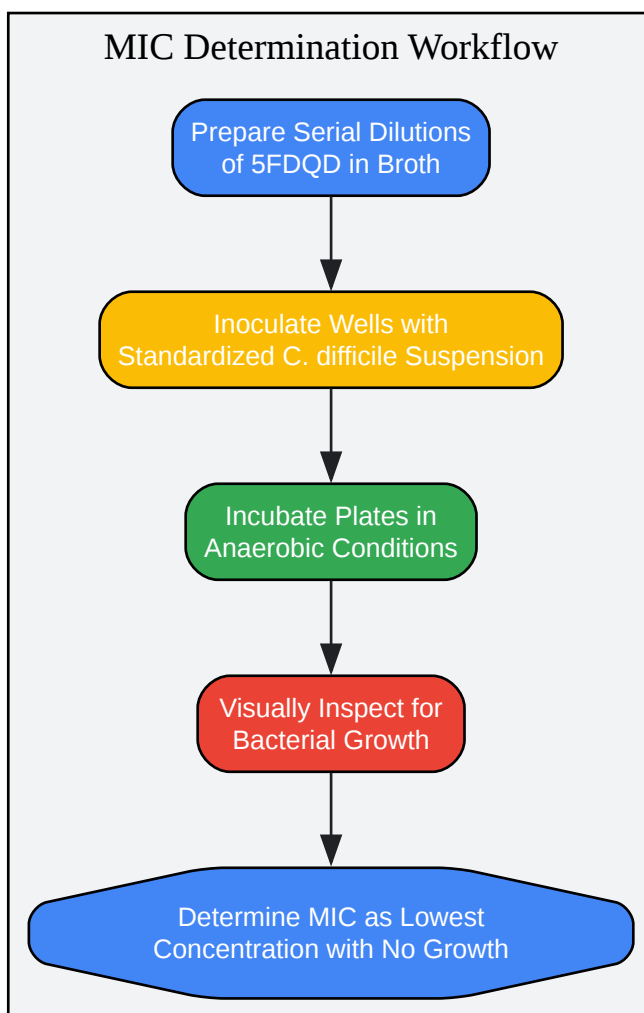
The efficacy of **5FDQD** was evaluated in a C57BL/6 mouse model of antibiotic-induced C. difficile infection.

Treatment Group	Dosage	Dosing Frequency	Duration (days)	Survival Rate (%)	Reference
5FDQD	10 mg/kg	Twice daily	5	100	[3]
Fidaxomicin	3 mg/kg	Twice daily	5	100	[3]
Vancomycin	50 mg/kg	Once daily	5	100	[3]
Vehicle Control	-	-	5	0	[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of **5FDQD** against C. difficile was determined using the broth microdilution method.



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Caption: Workflow for MIC Determination.

Time-Kill Assay

The bactericidal activity of **5FDQD** was assessed through time-kill kinetic studies.

- Preparation: A logarithmic-phase culture of *C. difficile* was diluted to a starting inoculum of approximately 10^6 CFU/mL in supplemented brain heart infusion broth.
- Exposure: **5FDQD** was added at concentrations corresponding to multiples of its MIC (e.g., 4x and 8x MIC). A no-drug control was included.
- Sampling: Aliquots were removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

- Quantification: Serial dilutions of the samples were plated on appropriate agar, and colonies were counted after anaerobic incubation to determine the number of viable bacteria (CFU/mL).

Mouse Model of *C. difficile* Infection

The in vivo efficacy of **5FDQD** was tested in a murine model.

- Antibiotic Pre-treatment: Mice were given a cocktail of antibiotics in their drinking water for several days to disrupt their native gut microbiota, making them susceptible to *C. difficile* infection.
- Infection: Mice were challenged with *C. difficile* spores via oral gavage.
- Treatment: Treatment with **5FDQD**, vehicle control, or comparator antibiotics was initiated shortly after infection and continued for a specified duration.
- Monitoring: Mice were monitored daily for survival and clinical signs of disease (e.g., weight loss, diarrhea).

Synthesis

The synthesis of **5FDQD** has been reported in the literature, with detailed procedures available in patent applications.[2] The synthesis generally involves the condensation of a substituted diamine with a quinoxalinedione precursor.

Conclusion

5FDQD is a promising antibacterial candidate with a novel mechanism of action targeting the FMN riboswitch. It exhibits potent and selective bactericidal activity against *C. difficile* both in vitro and in vivo. The data presented in this guide support its further investigation and development as a potential therapeutic for *C. difficile* infection.

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